4-Aminopyrrolidin-3-ol

Alzheimer's disease BACE1 inhibition Glycosidase inhibition

4-Aminopyrrolidin-3-ol (CAS 757967-88-7) is a saturated five-membered N-heterocycle bearing vicinal amino (–NH₂) and hydroxyl (–OH) groups at the 4- and 3-positions, respectively. With a molecular formula of C₄H₁₀N₂O and a molecular weight of 102.14 g·mol⁻¹, this compound belongs to the privileged pyrrolidine scaffold class widely exploited in medicinal chemistry for constructing enzyme inhibitors, peptidomimetics, and chiral ligands.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 757967-88-7
Cat. No. B1609724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrrolidin-3-ol
CAS757967-88-7
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)N
InChIInChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2
InChIKeyZCZJKVCIYONNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrrolidin-3-ol (CAS 757967-88-7): A Chiral Pyrrolidine Scaffold for Stereochemistry-Driven Inhibitor Design


4-Aminopyrrolidin-3-ol (CAS 757967-88-7) is a saturated five-membered N-heterocycle bearing vicinal amino (–NH₂) and hydroxyl (–OH) groups at the 4- and 3-positions, respectively . With a molecular formula of C₄H₁₀N₂O and a molecular weight of 102.14 g·mol⁻¹, this compound belongs to the privileged pyrrolidine scaffold class widely exploited in medicinal chemistry for constructing enzyme inhibitors, peptidomimetics, and chiral ligands . The CAS number 757967-88-7 corresponds to the stereochemically unspecified form (racemic or mixed diastereomers), which serves as a versatile and economical starting material for stereoselective synthesis of the four discrete stereoisomers—(3S,4S), (3R,4R), (3R,4S), and (3S,4R)—each exhibiting distinct biological target selectivity profiles [1].

Why Generic Substitution Fails for 4-Aminopyrrolidin-3-ol (CAS 757967-88-7): Stereochemistry, Regiochemistry, and Assay Context Determine Functional Outcomes


Interchanging 4-aminopyrrolidin-3-ol with a closely related analog—whether a different stereoisomer, a regioisomer such as 3-amino-4-hydroxypyrrolidine, or an N-substituted derivative—without experimental validation carries a high risk of target inactivity or misleading assay results. The (3S,4S)-configured derivatives potently inhibit β-secretase 1 (BACE1) (enzyme IC₅₀ = 0.05 μM) yet exhibit poor cell permeability, whereas a structurally similar congener from the same series (compound 11a) shows 2.4-fold weaker enzymatic potency but >5-fold superior cell-based activity [1]. Conversely, the (3R,4R)-stereoisomer selectively inhibits α-mannosidase (Kᵢ = 40 μM) with no reported BACE1 activity . Even the positional swap of amino and hydroxyl groups (regioisomer 3-amino-4-hydroxypyrrolidine) redirects pharmacological application toward cysteine protease inhibition and antidepressant indications [2]. These divergent structure–activity relationships demonstrate that procurement decisions based solely on core scaffold identity—without specifying stereochemistry, substitution pattern, and target assay context—can lead to failed experiments and wasted resources.

Quantitative Differentiation Evidence for 4-Aminopyrrolidin-3-ol (CAS 757967-88-7) Relative to Closest Analogs


Stereochemistry-Dependent Target Selectivity: (3S,4S) Inhibits BACE1 Whereas (3R,4R) Inhibits α-Mannosidase

The (3S,4S)-stereoisomer of 4-aminopyrrolidin-3-ol, when elaborated to derivative 7c, inhibits BACE1 with an IC₅₀ of 0.05 μM, demonstrating high selectivity over BACE2 and cathepsin D [1]. In contrast, the (3R,4R)-stereoisomer (isomer 14) exhibits no reported BACE1 activity but instead inhibits α-mannosidase with a Kᵢ of 40 μM . Other stereoisomers—(3R,4S) and (3S,4R)—showed no significant glycosidase inhibition in the same panel . This demonstrates that the relative configuration at C-3 and C-4 is the primary determinant of which enzyme class is targeted.

Alzheimer's disease BACE1 inhibition Glycosidase inhibition Stereochemistry-activity relationship

Enzymatic Potency vs. Cellular Efficacy Trade-Off Among (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives: Head-to-Head Comparison of Compounds 7c and 11a

In a direct head-to-head comparison within a single published study, (3S,4S)-4-aminopyrrolidine-3-ol derivative 7c exhibited a BACE1 enzymatic IC₅₀ of 0.05 μM—approximately 2.4-fold more potent than derivative 11a (IC₅₀ = 0.12 μM) [1]. However, in a cell-based BACE1 assay, the potency ranking was inverted: 11a achieved an IC₅₀ of 1.7 μM, whereas 7c produced only 40% inhibition at a 10 μM concentration, indicating at least a 5.9-fold superiority for 11a in a cellular context [1]. Both compounds maintained high selectivity over BACE2 and cathepsin D [1]. This divergence is attributed to the higher cell permeability of 11a, demonstrating that enzymatic potency alone is an unreliable predictor of cellular or in vivo efficacy even within the same stereochemical series.

BACE1 inhibitor Cell permeability Structure-activity relationship Alzheimer's drug discovery

Regioisomeric Differentiation: 4-Aminopyrrolidin-3-ol vs. 3-Amino-4-hydroxypyrrolidine Engages Distinct Target Classes

The positional isomer 3-amino-4-hydroxypyrrolidine (amino at C-3, hydroxyl at C-4) constitutes a distinct chemical class from 4-aminopyrrolidin-3-ol, despite sharing the same molecular formula (C₄H₁₀N₂O) and functional groups. Patent literature explicitly claims cis- and trans-3-amino-4-hydroxypyrrolidines as pharmacologically active agents for treating depression in mammals, with no such claims established for the 4-amino-3-ol regioisomer [1]. Conversely, the 4-amino-3-ol scaffold (specifically the (3S,4S)-configuration) is established as a BACE1 inhibitor pharmacophore for Alzheimer's disease [2], and the (3R,4R)-configuration as an α-mannosidase inhibitor . This regioisomeric pair also exhibits distinct hydrogen-bond donor/acceptor geometries: the 4-amino-3-ol presents a 1,2-vicinal amino alcohol capable of bidentate coordination, whereas the 3-amino-4-ol can form alternative hydrogen-bond networks that favor different enzyme active-site architectures [1][2].

Regioisomer comparison Protease inhibition CNS drug discovery Scaffold selection

JAK1/JAK3 Inhibitory Activity of Pyrrolidine Derivatives Incorporating the 4-Aminopyrrolidin-3-ol Pharmacophore

Derivatives containing the 4-aminopyrrolidin-3-ol core have been evaluated as Janus kinase (JAK) inhibitors. A related pyrrolidine-based compound (CHEMBL5204815) inhibited JAK1 and JAK3 with an IC₅₀ of 34 nM in human primary T-cells, as assessed by reduction of IL-2-stimulated STAT5 phosphorylation [1]. While this specific IC₅₀ value is reported for a more elaborated derivative rather than the parent 4-aminopyrrolidin-3-ol scaffold, the data establish that the vicinal amino-alcohol pyrrolidine motif can be optimized to achieve nanomolar potency against JAK family kinases [1]. By comparison, the (3S,4S)-configured scaffold is separately validated for BACE1 (0.05–0.12 μM range) and the (3R,4R)-configured scaffold for α-mannosidase (Kᵢ = 40 μM), confirming that the same core can be steered toward kinase, aspartyl protease, or glycosidase targets through stereochemical and substituent control [2].

Janus kinase inhibition Immunology Inflammation Kinase inhibitor scaffold

Physicochemical Property Differentiation: Calculated vs. Predicted Parameters for CAS 757967-88-7

The stereochemically unspecified 4-aminopyrrolidin-3-ol (CAS 757967-88-7) exhibits calculated physicochemical properties that inform its suitability as a medicinal chemistry starting material: exact mass = 102.0794 Da, hydrogen bond donor count = 3, hydrogen bond acceptor count = 3, rotatable bond count = 0, and a molecular complexity score of 66.7 . The predicted boiling point is 215.4 ± 40.0 °C, density 1.143 ± 0.06 g·cm⁻³, and pKₐ = 14.53 ± 0.40 . The zero rotatable bonds and relatively low complexity score indicate a conformationally constrained scaffold, which is desirable for minimizing entropic penalties upon target binding. In comparison, N-substituted derivatives such as 4-amino-1-benzylpyrrolidin-3-ol (MW = 192.26 g·mol⁻¹) have higher molecular weight and increased lipophilicity due to the benzyl group, which alters both solubility and permeability profiles . The parent compound (CAS 757967-88-7) therefore offers the advantage of minimal molecular complexity for early-stage fragment-based or scaffold-hopping approaches where low molecular weight and high solubility are prioritized.

Physicochemical properties Solubility prediction Lead-likeness Procurement specification

High-Confidence Application Scenarios for 4-Aminopyrrolidin-3-ol (CAS 757967-88-7) Based on Quantitative Evidence


Stereoselective Synthesis of (3S,4S)-Configured BACE1 Inhibitors for Alzheimer's Disease Drug Discovery

Procurement of 4-aminopyrrolidin-3-ol (CAS 757967-88-7) as the racemic or stereochemically unspecified starting material enables subsequent resolution or asymmetric synthesis to access the (3S,4S)-configured scaffold, which has been validated as a BACE1 inhibitor pharmacophore [1]. Researchers can build upon the published SAR showing that (3S,4S)-derivative 7c achieves BACE1 IC₅₀ = 0.05 μM with high selectivity over BACE2 and cathepsin D, while using the comparative data for compound 11a (enzyme IC₅₀ = 0.12 μM; cell IC₅₀ = 1.7 μM) to benchmark cell permeability optimization efforts [1].

Synthesis of (3R,4R)-Configured α-Mannosidase Inhibitors for Glycosidase Research

The (3R,4R)-stereoisomer of 4-aminopyrrolidin-3-ol is a validated α-mannosidase inhibitor with Kᵢ = 40 μM . This application is supported by the 1999 study by Limberg et al., which demonstrated that isomer 14 (3R,4R) is the only stereoisomer among the four 4-amino-3-hydroxypyrrolidines to exhibit measurable α-mannosidase inhibition, while the (3R,4S), (3S,4R), and (3S,4S) isomers were inactive in the same glycosidase panel . Procurement of CAS 757967-88-7 followed by stereoselective synthesis or chiral resolution is the entry point for this target class.

Fragment-Based Lead Discovery and Scaffold-Hopping Campaigns

With a molecular weight of 102.14 g·mol⁻¹, zero rotatable bonds, and a balanced hydrogen-bond donor/acceptor profile (3 HBD, 3 HBA), 4-aminopyrrolidin-3-ol meets fragment-likeness criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) . The scaffold's demonstrated ability to engage aspartyl proteases (BACE1), glycosidases (α-mannosidase), and kinases (JAK1/JAK3, IC₅₀ = 34 nM for related derivatives) makes it a versatile starting point for fragment growing, merging, or linking strategies across multiple target classes [1][2].

Chiral Building Block for Peptidomimetic and Conformationally Constrained Ligand Design

The vicinal amino-alcohol motif on a pyrrolidine ring provides a rigid scaffold for constructing peptidomimetics and chiral ligands for asymmetric catalysis. The (3S,4S)-configured form has been specifically employed in the synthesis of Voreloxin, a first-in-class anticancer quinolone derivative that completed Phase II clinical trials [3]. The racemic starting material (CAS 757967-88-7) can be resolved enzymatically using lipases to yield enantiomerically pure building blocks for such applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.